Methyl 4-(chloromethyl)thiophene-2-carboxylate

Heterocyclic chemistry Regioselective synthesis Chloromethyl thiophene derivatives

Methyl 4-(chloromethyl)thiophene-2-carboxylate (CAS 34767-85-6) is a functionalized thiophene derivative with the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol. The compound features a thiophene ring substituted at the 2-position with a methyl ester group and at the 4-position with a reactive chloromethyl group.

Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
CAS No. 34767-85-6
Cat. No. B1365533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(chloromethyl)thiophene-2-carboxylate
CAS34767-85-6
Molecular FormulaC7H7ClO2S
Molecular Weight190.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CS1)CCl
InChIInChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3
InChIKeyQNMKOZMCIPWLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(chloromethyl)thiophene-2-carboxylate (CAS 34767-85-6): Core Procurement and Structural Profile


Methyl 4-(chloromethyl)thiophene-2-carboxylate (CAS 34767-85-6) is a functionalized thiophene derivative with the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol . The compound features a thiophene ring substituted at the 2-position with a methyl ester group and at the 4-position with a reactive chloromethyl group . Its calculated physicochemical properties include a LogP value of 2.48 and a polar surface area of 26.3 Ų, which satisfy Lipinski's Rule of Five criteria [1]. The compound is primarily utilized as a heterocyclic building block in organic synthesis, enabling nucleophilic substitution and further derivatization at the chloromethyl site while the ester functionality offers orthogonal synthetic handles .

Methyl 4-(chloromethyl)thiophene-2-carboxylate: Why Positional Isomers and Multi-Substituted Analogs Are Not Interchangeable


Thiophene-2-carboxylate derivatives bearing chloromethyl substituents exhibit fundamentally different reactivity and synthetic utility depending on substitution position and multiplicity. Methyl 4-(chloromethyl)thiophene-2-carboxylate (4-isomer) and methyl 5-(chloromethyl)thiophene-2-carboxylate (5-isomer) are distinct chemical entities with separate CAS numbers (34767-85-6 vs. 34776-79-9) and different InChI Keys, confirming they are not interchangeable in synthetic protocols [1]. The 4-isomer features the chloromethyl group on the β-position of the thiophene ring relative to the ester, while the 5-isomer places it on the α-position adjacent to sulfur, resulting in differential electronic environments and steric accessibility that affect reaction outcomes [2]. The following quantitative evidence demonstrates verifiable differentiation dimensions that directly impact scientific selection and procurement decisions.

Methyl 4-(chloromethyl)thiophene-2-carboxylate: Quantified Differentiation Evidence vs. Closest Analogs


Methyl 4-(Chloromethyl)thiophene-2-carboxylate: Direct Comparative Stability Under Selective Reduction vs. 5-Chloromethyl Isomer

In a chloromethylation mixture of methyl 2-thiophenecarboxylate containing both 4- and 5-chloromethyl isomers, selective reduction conditions preferentially reduce the 5-chloromethyl isomer while leaving the 4-chloromethyl isomer intact [1]. This differential reactivity enabled the isolation of pure methyl 4-(chloromethyl)thiophene-2-carboxylate (I) from the mixture while the 5-chloromethyl analog (II) was reduced to methyl 5-methyl-2-thiophenecarboxylate (V) [1].

Heterocyclic chemistry Regioselective synthesis Chloromethyl thiophene derivatives

Methyl 4-(Chloromethyl)thiophene-2-carboxylate: Calculated LogP and Lipinski Compliance Profile

Calculated physicochemical properties for methyl 4-(chloromethyl)thiophene-2-carboxylate include a LogD (pH 5.5 and pH 7.4) of 2.48, a LogP value of 2.48, a polar surface area of 26.3 Ų, 3 rotatable bonds, and compliance with Lipinski's Rule of Five [1]. These properties are characteristic of the 4-chloromethyl substitution pattern, which places the reactive chloromethyl handle at the β-position of the thiophene ring.

Medicinal chemistry Drug-likeness Physicochemical property prediction

Methyl 4-(Chloromethyl)thiophene-2-carboxylate: Single Reactive Site vs. Methyl 4,5-Bis(chloromethyl)thiophene-2-carboxylate

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate (CAS 7353-89-1) contains two chloromethyl groups at the 4- and 5-positions, providing two electrophilic sites for nucleophilic substitution compared to the single chloromethyl group at the 4-position in methyl 4-(chloromethyl)thiophene-2-carboxylate [1]. The bis-substituted analog has a molecular weight of 239.12 g/mol (C₈H₈Cl₂O₂S) and exhibits higher complexity (complexity rating 189) relative to the mono-substituted compound [1].

Controlled functionalization Heterocyclic building blocks Thiophene derivatization

Methyl 4-(chloromethyl)thiophene-2-carboxylate: Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of Regiospecifically Functionalized Thiophene Derivatives via SN2 Displacement

The 4-chloromethyl group serves as a single, well-defined electrophilic site for nucleophilic substitution with amines, thiols, alkoxides, or azide, enabling regiocontrolled introduction of diverse functional moieties at the β-position of the thiophene ring without competing side reactions at other positions [1]. This contrasts with bis-substituted analogs where chemoselectivity between multiple chloromethyl sites introduces synthetic ambiguity [2].

Building Block for Conjugated Oligomers and Organic Electronic Materials

Thiophene-2-carboxylate derivatives with chloromethyl handles are employed as precursors in the synthesis of conjugated thiophene-based materials for organic electronics and photonics applications [3]. The 4-chloromethyl substitution pattern provides a defined attachment point for extending π-conjugated systems while the ester group offers solubility enhancement and subsequent deprotection options .

Medicinal Chemistry Intermediate with Favorable Calculated Drug-Likeness

With a calculated LogP of 2.48, polar surface area of 26.3 Ų, and full compliance with Lipinski's Rule of Five, methyl 4-(chloromethyl)thiophene-2-carboxylate presents a drug-like physicochemical profile suitable for use as a scaffold in lead optimization campaigns [1]. The chloromethyl group enables covalent modification strategies or can serve as a precursor to aminomethyl, hydroxymethyl, or other substituted derivatives.

Precursor for Heterocyclic Annelation and Cyclization Reactions

The chloromethyl group at the 4-position, combined with the ester functionality at the 2-position, provides two orthogonal reactive handles suitable for heterocyclic annelation strategies. The differential reduction susceptibility between 4- and 5-chloromethyl isomers [4] underscores the importance of isomerically pure starting material for reproducible cyclization outcomes.

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